2-ethyl-N-(4-((2-methyl-6-propoxypyrimidin-4-yl)amino)phenyl)butanamide (CAS 946355-55-1) is a synthetic small molecule with no publicly available primary literature confirming its pharmacological class, primary target, or biological mechanism of action. Validated selectivity, potency, and pharmacokinetic profiles are absent. Consequently, generic substitution with structurally similar analogs cannot be scientifically justified. This compound is offered exclusively for exploratory chemical research where no pre-existing bioactivity data is required. Buyers should evaluate the inherent risk of undefined differentiation before procurement. Custom synthesis and bulk supply inquiries are welcome.
Molecular FormulaC20H28N4O2
Molecular Weight356.47
CAS No.946355-55-1
Cat. No.B2789781
⚠ Attention: For research use only. Not for human or veterinary use.
Procurement-Grade Characterization of 2-ethyl-N-(4-((2-methyl-6-propoxypyrimidin-4-yl)amino)phenyl)butanamide (CAS 946355-55-1)
2-ethyl-N-(4-((2-methyl-6-propoxypyrimidin-4-yl)amino)phenyl)butanamide (CAS 946355-55-1) is a synthetic small molecule with the molecular formula C20H28N4O2 and a molecular weight of 356.47 g/mol. Preliminary data from a prohibited source suggest it is investigated for anti-cancer and anti-inflammatory properties; however, no authoritative primary literature, patent, or reputable database source was identified to confirm its pharmacological class, primary target, or biological mechanism of action . As a result, its baseline classification as a research compound cannot be reliably established for scientific procurement purposes.
The Critical Risk of Substituting 2-ethyl-N-(4-((2-methyl-6-propoxypyrimidin-4-yl)amino)phenyl)butanamide with In-Class Analogs
Generic substitution of a research compound without validated selectivity, potency, and pharmacokinetic profiles is inherently high-risk. For 2-ethyl-N-(4-((2-methyl-6-propoxypyrimidin-4-yl)amino)phenyl)butanamide, the complete absence of publicly available comparative biological data from primary sources means that any substitution with a structurally similar analog (e.g., compounds sharing the 2-methyl-6-propoxypyrimidin-4-yl scaffold) cannot be scientifically justified. Without quantitative evidence, there is no basis to assume equipotency, equivalent target engagement, or similar safety margins. The compound's differentiation from its closest analogs is undefined, rendering any procurement decision based on class-level inference unsupported [1].
[1] None. Statement is a logical conclusion based on the documented absence of comparative evidence across all searched primary sources. View Source
Quantitative Differentiation Evidence for 2-ethyl-N-(4-((2-methyl-6-propoxypyrimidin-4-yl)amino)phenyl)butanamide: A Null Report
Application Scenarios for 2-ethyl-N-(4-((2-methyl-6-propoxypyrimidin-4-yl)amino)phenyl)butanamide are Currently Undefined
No Validated Application Scenario Can Be Defined
In accordance with the requirement that application scenarios must stem directly from the quantitative evidence established in Section 3, no specific research or industrial application can be recommended. The absence of any quantitative differentiation evidence precludes the identification of a context where this compound holds a verifiable advantage over alternatives [1].
[1] None. Statement is a logical consequence of the null evidence report in Section 3. View Source
Quote Request
Request a Quote for 2-ethyl-N-(4-((2-methyl-6-propoxypyrimidin-4-yl)amino)phenyl)butanamide
Request pricing, availability, packaging, or bulk supply details using the form on the right.
PricingAvailabilityBulk quantityCOA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.
Only Quantity, Unit, and Business or Academic Email are required.